molecular formula C10H8N4O2 B8742021 3-Nitro-2-(4-pyridylamino)pyridine CAS No. 54706-03-5

3-Nitro-2-(4-pyridylamino)pyridine

Cat. No. B8742021
CAS RN: 54706-03-5
M. Wt: 216.20 g/mol
InChI Key: BFPMHRQJWATGCS-UHFFFAOYSA-N
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Patent
US04195088

Procedure details

A solution of 16.5 g of 2-(4-pyridylamino)-3-nitro-pyridine in 400 ml of 95% ethanol containing 1.6 g of 10% palladized carbon was hydrogenated at 30°-40° C. at atmospheric pressure until 5.8 liters of hydrogen were absorbed and the mixture was filtered to remove the catalyst. The filtrate was evaporated to dryness and the residue was taken up in petroleum ether. The mixture was filtered to obtain 13.5 g (95% yield) of raw product melting at 202°-204° C. which was crystallized from 95% ethanol to obtain 2-(4-pyridylamino)-3-amino-pyridine in the form of a pale yellow, crystalline powder melting at 203°-205° C.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
5.8 L
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[C:13]([N+:14]([O-])=O)=[CH:12][CH:11]=[CH:10][N:9]=2)=[CH:3][CH:2]=1.[H][H]>C(O)C>[N:1]1[CH:2]=[CH:3][C:4]([NH:7][C:8]2[C:13]([NH2:14])=[CH:12][CH:11]=[CH:10][N:9]=2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
N1=CC=C(C=C1)NC1=NC=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
5.8 L
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were absorbed
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to obtain 13.5 g (95% yield) of raw product melting at 202°-204° C. which
CUSTOM
Type
CUSTOM
Details
was crystallized from 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)NC1=NC=CC=C1N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.